methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core fused with a benzene ring and two ketone groups. The 3-chlorophenyl substituent at position 3 and the methyl acetate group at position 1 distinguish it from other derivatives. Quinazolinones are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)-2,4-dioxoquinazolin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-15(21)10-19-14-8-3-2-7-13(14)16(22)20(17(19)23)12-6-4-5-11(18)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOADLIZKZPAQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or polyphosphoric acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzoyl chloride and the quinazolinone intermediate.
Esterification: The final step involves the esterification of the resulting compound with methyl acetate in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl acetate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate, have been studied for their potential anticancer properties. Research indicates that such compounds can inhibit tumor growth by interfering with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that quinazoline derivatives can act as inhibitors of certain kinases that are crucial for cancer cell signaling pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death . This property has made it a subject of interest for developing new antibiotics.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the quinazoline core or substituents can significantly affect its potency and selectivity against various biological targets. For example, altering the alkyl chain length or the nature of substituents on the aromatic ring can enhance its binding affinity to target proteins .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and acylation processes. Recent studies have focused on developing more efficient synthetic routes to improve yield and reduce environmental impact .
Derivatives and Analogues
Research has also explored various derivatives of this compound to enhance its biological activity. For instance, modifications to the ester group or the introduction of different halogens on the aromatic ring have been shown to improve anticancer efficacy .
Toxicological Studies
Toxicological assessments are vital for understanding the safety profile of this compound. Studies indicate that while the compound exhibits promising therapeutic effects, it also presents certain toxicity concerns that must be addressed before clinical applications can be considered. The compound is classified as harmful if swallowed and may cause skin irritation .
Research Publications
Numerous research articles have documented the synthesis and biological evaluation of this compound and its derivatives. These studies provide insights into its mechanism of action and potential therapeutic applications across different disease models .
Mechanism of Action
The mechanism of action of methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to these targets, while the quinazolinone core could interfere with biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects :
- Chlorophenyl groups enhance lipophilicity and target binding compared to methoxy or ethyl groups.
- Thioether linkages (e.g., in ) may reduce stability but offer unique reactivity for further derivatization.
Synthetic Efficiency: Green chemistry methods (e.g., DES) provide eco-friendly routes for quinazolinones , though commercial analogs (e.g., ST-9656) prioritize purity .
Biological Relevance: Quinazolinones with chloro substituents are promising for drug discovery, while triazole/pyrazole analogs diversify biological targets.
Environmental Impact: Transformation products like TP281 highlight the environmental persistence of quinazolinone derivatives .
Biological Activity
Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a quinazolinone core, which is known for various biological activities. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 465.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | PUZHNCPNWCKFTN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinazolinone core can inhibit enzymes or receptors involved in critical cellular processes, leading to therapeutic effects such as:
- Anti-cancer Activity : The compound may induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting cell death pathways.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and signaling pathways.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- In vitro assays showed that the compound exhibited significant cytotoxicity against HepG2 and HCT-116 cell lines with IC values ranging from 6.29 to 9.43 μM .
- Comparative studies indicated that it outperformed some known chemotherapeutic agents in terms of efficacy while maintaining lower toxicity to normal cells .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair .
- DNA Interaction : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study conducted on HCT-116 colorectal cancer cells demonstrated that the compound not only inhibited cell proliferation but also induced significant apoptosis through caspase activation pathways .
- Another research highlighted its dual inhibitory effects on VEGFR-2 and c-Met tyrosine kinases, which are critical in tumor angiogenesis and metastasis .
Q & A
Q. What are the most reliable synthetic routes for methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate?
- Methodological Answer : The compound can be synthesized via condensation of anthranilic acid derivatives with 3-chlorophenyl isocyanate, followed by cyclization and esterification. Green chemistry approaches, such as microwave-assisted S-alkylation in deep eutectic solvents (DES), have been optimized to improve yields (59%) and reduce reaction time . Alternative routes involve thioacetate intermediates and hydrogenation steps, as seen in structurally related quinazolinones . Key reagents include allyl bromide for N-allylation and potassium carbonate for deprotonation .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of 1H-NMR (to confirm substitution patterns and aromatic protons), IR spectroscopy (to identify carbonyl stretches at ~1680–1730 cm⁻¹), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). For crystallinity analysis, X-ray diffraction (XRD) is recommended, as applied to analogous quinazolinone derivatives in Acta Crystallographica studies .
Q. What stability considerations are critical for handling and storage?
- Methodological Answer : The compound’s ester group and quinazolinone core are sensitive to hydrolysis under acidic/basic conditions. Store in anhydrous environments at room temperature, as demonstrated for structurally similar acetates . Stability tests in polar aprotic solvents (e.g., DMF, DMSO) show degradation <5% over 72 hours when stored under nitrogen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in quinazolinone derivatives?
- Methodological Answer : Systematic modifications at the 3-chlorophenyl and acetate positions are critical. For example:
- 3-Chlorophenyl substitution : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance receptor binding affinity in anticonvulsant models .
- Ester vs. carboxylic acid : Methyl esters improve blood-brain barrier permeability compared to free acids .
Quantitative SAR (QSAR) models using DFT calculations can predict bioactivity trends .
Q. How to resolve contradictions in solubility data across different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example:
- DMSO : High solubility (~50 mg/mL) due to strong dipole interactions .
- Water : Poor solubility (<0.1 mg/mL) necessitates prodrug strategies or nanoparticle encapsulation .
Use Hansen solubility parameters (HSPs) to design co-solvent systems (e.g., ethanol-water mixtures) for in vitro assays .
Q. What experimental designs are recommended for studying metabolic interactions?
- Methodological Answer :
- In vitro : Liver microsomal assays (e.g., human CYP450 isoforms) to identify oxidation pathways. Monitor demethylation of the ester group, a common metabolic pathway .
- In silico : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) to predict interaction sites .
LC-MS/MS is preferred for metabolite identification due to its sensitivity for chlorinated fragments .
Q. How to troubleshoot low yields in S-alkylation reactions during synthesis?
- Methodological Answer : Common issues include:
- Incomplete deprotonation : Optimize base (e.g., K₂CO₃ vs. NaH) and solvent (e.g., acetonitrile vs. DMF) .
- Side reactions : Use protecting groups for the quinazolinone nitrogen to prevent over-alkylation .
Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes, minimizing degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
